

An In-depth Technical Guide to Sulfo-Cyanine3-Alkyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY3-YNE

Cat. No.: B15556408

[Get Quote](#)

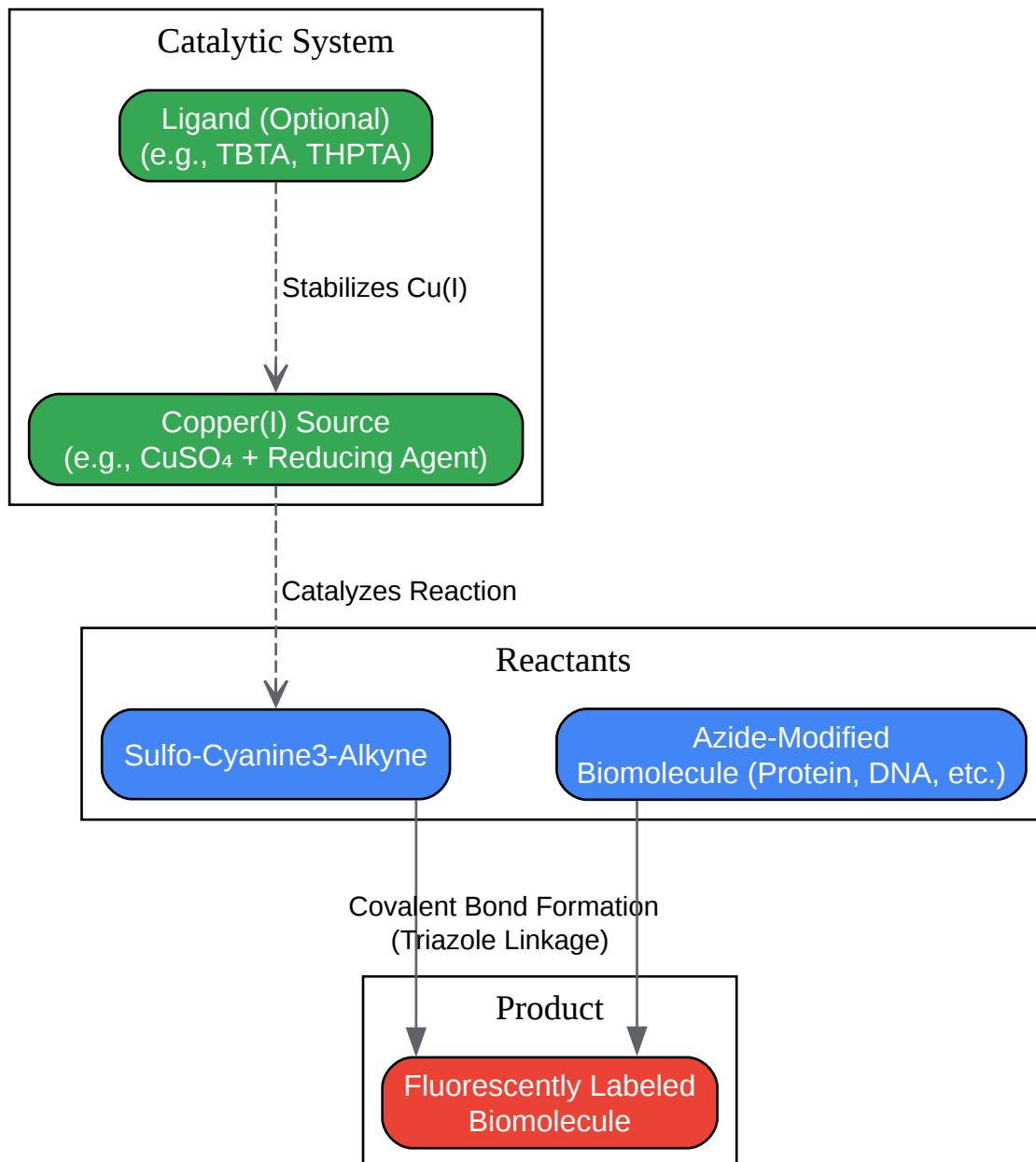
For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine3 Alkyne is a water-soluble fluorescent dye equipped with a terminal alkyne group.^{[1][2]} This molecule is a key reagent in bioconjugation, prized for its bright, stable fluorescence and its ability to participate in highly specific chemical reactions.^{[3][4]} The presence of sulfonate groups enhances its hydrophilicity, making it highly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.^{[3][5]} Its primary application lies in copper(I)-catalyzed click chemistry (CuAAC), where the alkyne group efficiently and covalently reacts with an azide-modified molecule to form a stable triazole linkage.^{[1][6][7]}

Core Physicochemical Characteristics

The utility of Sulfo-Cyanine3-Alkyne is defined by its distinct spectral and physical properties. These characteristics make it compatible with a wide range of common laboratory instrumentation, including fluorescence microscopes, flow cytometers, and plate readers.^{[1][2]}

Property	Value	Reference
Molecular Formula	$C_{35}H_{43}N_3O_{10}S_3$ (free acid)	[8]
Molecular Weight	761.93 g/mol (free acid)	[8][9]
Excitation Maximum (λ_{ex})	~553-555 nm	[8][10]
Emission Maximum (λ_{em})	~566-570 nm	[8][10]
Molar Extinction Coefficient (ϵ)	~150,000-151,000 $L \cdot mol^{-1} \cdot cm^{-1}$	[8][10]
Fluorescence Quantum Yield	0.31	[10]
Solubility	Water, DMF, DMSO, MeOH	[8]
Appearance	Pink solid	[8]


Key Applications in Research and Development

The bioorthogonal nature of the alkyne-azide reaction allows for precise labeling of target molecules even in complex biological mixtures.[7][9] This specificity makes Sulfo-Cyanine3-Alkyne an invaluable tool for:

- Protein and Peptide Labeling: Tagging azide-containing proteins for detection and visualization.[1]
- Nucleic Acid Labeling: Incorporating fluorescent tags into azide-modified DNA or RNA for use as probes in molecular biology assays.[1]
- Fluorescence Imaging: Visualizing the localization and dynamics of biomolecules within fixed or living cells in fluorescence microscopy and flow cytometry.[1][3]
- Bioconjugation: Efficiently linking the dye to antibodies, proteins, and other biomolecules for diagnostic and research assays.[3]

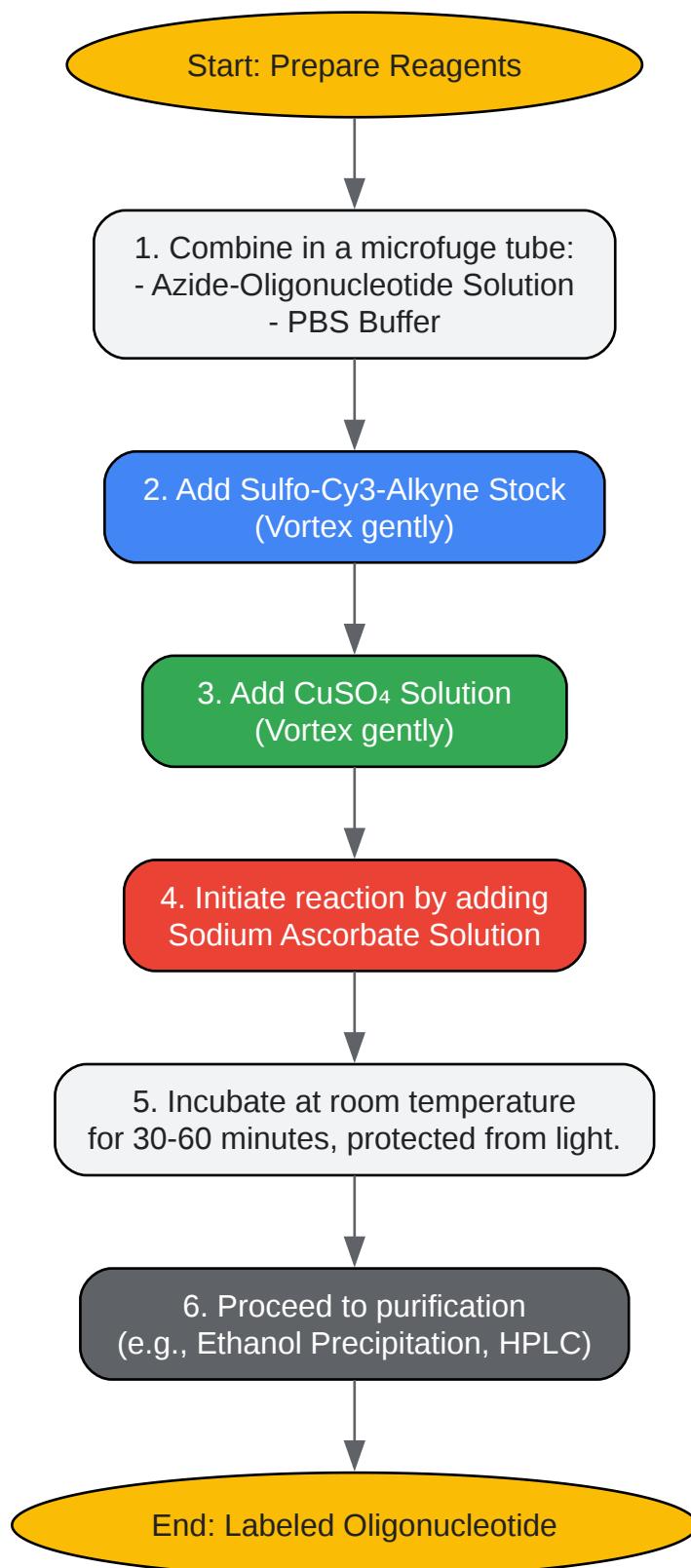
Chemical Reactivity and Workflow

The core utility of Sulfo-Cyanine3-Alkyne is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring, covalently linking the dye to an azide-functionalized target.

[Click to download full resolution via product page](#)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: Labeling of Azide-Modified Oligonucleotides


This protocol provides a general framework for the fluorescent labeling of an alkyne-modified oligonucleotide with an azide-containing molecule using Sulfo-Cyanine3-Alkyne. Optimization may be required for specific applications.

1. Preparation of Stock Solutions:

- Sulfo-Cyanine3-Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
- Azide-Modified Oligonucleotide: Dissolve in nuclease-free water to a concentration of 100-200 μ M.
- Copper(II) Sulfate (CuSO_4): Prepare a 20 mM stock solution in water.[\[11\]](#)
- Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water.[\[11\]](#)
- Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water. The ligand stabilizes the Cu(I) catalyst.[\[11\]](#)

2. Reaction Assembly:

The following procedure is for a standard labeling reaction. Reagents should be added in the specified order to prevent premature reaction or degradation.

[Click to download full resolution via product page](#)

Workflow for Click Chemistry Labeling of an Oligonucleotide.

3. Detailed Steps:

- In a microcentrifuge tube, combine 50 μ L of the azide-modified oligonucleotide solution with 90 μ L of a suitable buffer (e.g., PBS).
- Add the Sulfo-Cyanine3-Alkyne stock solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a 2-5 fold molar excess of the dye is a common starting point.
- Add 10 μ L of the 20 mM CuSO₄ solution and vortex briefly.[11] If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction tube.[11]
- Initiate the reaction by adding 10 μ L of the 300 mM sodium ascorbate solution.[11] Vortex the tube gently to ensure thorough mixing.
- Protect the reaction from light and incubate at room temperature for 30-60 minutes.[11]
- Once the reaction is complete, the labeled oligonucleotide can be purified from excess dye and catalyst using standard methods such as ethanol precipitation, spin chromatography, or HPLC.

Storage and Handling:

Sulfo-Cyanine3-Alkyne should be stored at -20°C, protected from light and moisture.[5][8] When handled properly, it is stable for at least 12 months.[8] For experimental use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions should be used promptly after preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lunanano.ca [lunanano.ca]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. jenabioscience.com [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. confluore.com.cn [confluore.com.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-Cyanine3-Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556408#basic-characteristics-of-sulfo-cyanine3-alkyne\]](https://www.benchchem.com/product/b15556408#basic-characteristics-of-sulfo-cyanine3-alkyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

